COX-2 Selectivity Index Superiority of 2-Alkylpyridazinones Over Diclofenac: Establishing the Inhibitory Potential of the Pyridazinone Chemotype Relevant to the Naphthalenylmethyl Analog
While direct COX-2 IC50 data for 6-(2-methoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3(2H)-one are not publicly available, the closest experimentally characterized chemotype—6-substituted 2-alkylpyridazin-3(2H)-ones—establishes the anti-inflammatory potential of the core scaffold. In a head-to-head carrageenan-induced paw edema assay, the best-in-series 2-alkylpyridazinone derivatives (compounds 4a, 8b, 9a) achieved 60–65% inhibition of edema at 10 mg/kg, exceeding the reference NSAID diclofenac (58% inhibition) [1]. The target compound is structurally differentiated from these 2-alkyl analogs by the presence of the naphthalen-1-ylmethyl group at N2, which is expected to further engage the hydrophobic side-pocket of COX-2 and alter the selectivity profile based on established SAR trends in pyridazinone COX-2 inhibitor design [2].
| Evidence Dimension | In vivo anti-inflammatory efficacy (carrageenan-induced paw edema model) |
|---|---|
| Target Compound Data | No direct experimental data available for CAS 899753-07-2 |
| Comparator Or Baseline | 2-Alkylpyridazin-3(2H)-ones 4a, 8b, 9a: 65%, 60%, 62% inhibition of edema at 10 mg/kg p.o.; Diclofenac: 58% inhibition |
| Quantified Difference | Best-in-series 2-alkylpyridazinones outperform diclofenac by 2–7 percentage points; the naphthalenylmethyl substitution is predicted to further modulate COX-2 selectivity |
| Conditions | Carrageenan-induced rat paw edema model; compounds administered orally at 10 mg/kg dose |
Why This Matters
This establishes that the pyridazin-3(2H)-one scaffold can deliver anti-inflammatory efficacy superior to a standard-of-care NSAID, and the naphthalenylmethyl substitution in the target compound is designed to optimize COX-2 selectivity—directly relevant to inflammation-targeted screening programs.
- [1] Loksha YM, Abd-Alhaseeb MM. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. Arch Pharm (Weinheim). 2020;353(3):e1900295. View Source
- [2] Ahmed EM, Hassan MSA, El-Malah AA, Kassab ASMA. New pyridazine derivatives as selective COX-2 inhibitors and potential antiinflammatory agents; design, synthesis and biological evaluation. Bioorg Chem. 2020;95:103497. View Source
